molecular formula C16H17F3O2 B13458915 Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate

Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate

Cat. No.: B13458915
M. Wt: 298.30 g/mol
InChI Key: MGSHOHPKLDDTNC-UHFFFAOYSA-N
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Description

Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate is an organic compound characterized by the presence of an ethyl ester group, a trifluoromethyl-substituted phenyl ring, and a pent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate typically involves the reaction of ethyl 2-bromo-4-pentenoate with 4-(trifluoromethyl)styrene under palladium-catalyzed Heck coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate. The reaction mixture is heated to around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.

    Substitution: Sodium methoxide in methanol as a nucleophile at room temperature.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated ethyl esters.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate can be compared with other similar compounds such as:

    Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Similar in structure but lacks the pent-4-enoate moiety.

    Phenol, 2-(trifluoromethyl)-: Contains a trifluoromethyl-substituted phenyl ring but lacks the ester and pent-4-enoate groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17F3O2

Molecular Weight

298.30 g/mol

IUPAC Name

ethyl 2-[1-[4-(trifluoromethyl)phenyl]ethenyl]pent-4-enoate

InChI

InChI=1S/C16H17F3O2/c1-4-6-14(15(20)21-5-2)11(3)12-7-9-13(10-8-12)16(17,18)19/h4,7-10,14H,1,3,5-6H2,2H3

InChI Key

MGSHOHPKLDDTNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(=C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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